molecular formula C6H7NO4 B1314667 N-Acetyl-L-aspartic acid anhydride CAS No. 41148-79-2

N-Acetyl-L-aspartic acid anhydride

Cat. No.: B1314667
CAS No.: 41148-79-2
M. Wt: 157.12 g/mol
InChI Key: JMQITILRHSGUCB-BYPYZUCNSA-N
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Description

N-Acetyl-L-aspartic acid anhydride is an organic compound with the chemical formula C7H9NO4 This compound is a derivative of acetamide and features a tetrahydrofuran ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-aspartic acid anhydride can be achieved through several methods. One common approach involves the reaction of acetic anhydride with a suitable amine derivative under controlled conditions . Another method includes the use of ammonium acetate and acetic acid in the presence of a dehydrating agent . These reactions typically require specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity this compound .

Mechanism of Action

The mechanism of action of N-Acetyl-L-aspartic acid anhydride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes . The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-L-aspartic acid anhydride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, particularly the presence of the tetrahydrofuran ring with two keto groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQITILRHSGUCB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236780
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41148-79-2
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41148-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?

A1: [] this compound can be synthesized with a 75% yield by reacting this compound with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline this compound. []

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